molecular formula C7H9N3O4 B1660232 Dimethyl 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 73500-07-9

Dimethyl 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B1660232
Key on ui cas rn: 73500-07-9
M. Wt: 199.16 g/mol
InChI Key: GNVGANLYVPXSIX-UHFFFAOYSA-N
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Patent
US08772510B2

Procedure details

To a solution of 1-trimethylsilanylethyl-1H-[1,2,3]triazole-4,5-dicarboxylic acid dimethyl ester (10 g, 36.9 mmol) in methanol (100 mL) was added potassium fluoride (11.07 g, 184.5 mmol) at RT. The reaction mixture was stirred at RT for 6 h. After solvent removal in vacuo, the crude material was diluted with water (100 mL) and extracted with ethyl acetate (2×150 mL). The combined organic layer was washed with water (2×50 mL) and brine (50 mL), dried over anhydrous Na2SO4, filtered, and evaporated in vacuo. The product was obtained after purification by flash chromatography (using silica gel and 30% ethyl acetate/hexane) as white solid (4.3 g, 21.6 mmol, 58.5%).
Name
1-trimethylsilanylethyl-1H-[1,2,3]triazole-4,5-dicarboxylic acid dimethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][N:8]([CH:14]([Si](C)(C)C)C)[C:9]=1[C:10]([O:12][CH3:13])=[O:11])=[O:4].[F-].[K+]>CO.C(OCC)(=O)C.CCCCCC>[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][N:8]([CH3:14])[C:9]=1[C:10]([O:12][CH3:13])=[O:11])=[O:4] |f:1.2,4.5|

Inputs

Step One
Name
1-trimethylsilanylethyl-1H-[1,2,3]triazole-4,5-dicarboxylic acid dimethyl ester
Quantity
10 g
Type
reactant
Smiles
COC(=O)C=1N=NN(C1C(=O)OC)C(C)[Si](C)(C)C
Name
Quantity
11.07 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
solid
Quantity
4.3 g
Type
reactant
Smiles
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After solvent removal in vacuo
ADDITION
Type
ADDITION
Details
the crude material was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was obtained

Outcomes

Product
Details
Reaction Time
6 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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